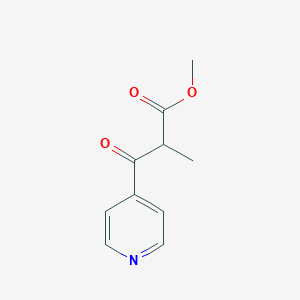

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

CAS No.:

Cat. No.: VC13407140

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO3 |

|---|---|

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | methyl 2-methyl-3-oxo-3-pyridin-4-ylpropanoate |

| Standard InChI | InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-3-5-11-6-4-8/h3-7H,1-2H3 |

| Standard InChI Key | JAWSNMBMRBJGCZ-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=CC=NC=C1)C(=O)OC |

| Canonical SMILES | CC(C(=O)C1=CC=NC=C1)C(=O)OC |

Introduction

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate is an organic compound with the CAS number 16658-70-1. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used as an intermediate in organic synthesis. The compound's structure includes a keto group adjacent to a pyridine ring, which is significant for its reactivity and potential biological interactions.

Synthesis Methods

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate can be synthesized through various organic synthesis routes. One common method involves the condensation reaction of appropriate pyridine derivatives with acylating agents. The specific conditions and reagents used can vary depending on the desired yield and purity of the product.

Chemical Reactions

This compound can undergo several chemical reactions, including:

-

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

-

Reduction: Reduction can produce alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Biological and Medicinal Applications

While specific biological activities of Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, pyridine derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of a keto group and a pyridine ring in this compound suggests potential for similar biological interactions.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate | Keto group adjacent to pyridine ring | Potential for biological interactions due to pyridine and keto groups |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | Similar keto and ester functionalities | Exhibits anticancer and antimicrobial properties |

| Ethyl 3-(pyridin-4-yl)propanoate | Similar structure but with an ethyl ester | Variation in ester group affects solubility and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume